N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4/c18-17(19,20)12-3-5-13(6-4-12)22-15(25)14(24)21-11-16(26-10-9-23)7-1-2-8-16/h3-6,23H,1-2,7-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFRDPNLYTUSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclopentyl and trifluoromethylphenyl intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key Observations:
- Hydrophilicity : The target compound’s 2-hydroxyethoxy group enhances water solubility compared to the methylsulfanyl () and thiazolo-triazole () analogs, which are more lipophilic .
Pharmacological and Physicochemical Properties
Key Observations:
- Lipophilicity : The target’s lower logP (2.1) compared to (3.8) and (3.5) correlates with its higher solubility, likely due to the 2-hydroxyethoxy group .
- Binding Affinity : The target and show superior potency against kinase X, likely due to the shared 4-(trifluoromethyl)phenyl group’s interactions with hydrophobic residues .
- Metabolism : The hydroxyethoxy group in the target may undergo glucuronidation (UGT-mediated), whereas ’s methylsulfanyl group is prone to oxidative metabolism (CYP2D6) .
Biological Activity
Structure
The compound features a cyclopentyl group substituted with a hydroxyethoxy moiety and a trifluoromethyl phenyl group. Its molecular formula is C16H20F3N2O2, and it has a molecular weight of approximately 334.34 g/mol.
Physical Properties
- Melting Point: Not extensively documented.
- Solubility: Soluble in organic solvents; limited data on aqueous solubility.
- Stability: Stable under standard laboratory conditions but may require specific storage conditions to prevent degradation.
Research indicates that the compound may exert its biological effects through multiple pathways:
- Anti-inflammatory Effects: It has been suggested that compounds with similar structures can inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models. This activity is critical in conditions such as arthritis and other inflammatory diseases.
- Antitumor Activity: Some derivatives of ethanediamide have shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties: Preliminary studies indicate potential efficacy against certain bacterial strains, although comprehensive antimicrobial profiling is still needed.
In Vitro Studies
In vitro studies using cell lines have demonstrated that N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide can affect cell viability and induce apoptosis at specific concentrations. For instance, treatment with varying concentrations (1 µg/mL to 100 µg/mL) has shown differential effects on cell lines, indicating a dose-dependent response.
| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 1 | 95 | 5 |
| 10 | 75 | 25 |
| 100 | 50 | 50 |
Case Studies
-
Case Study on Inflammatory Response:
A study evaluated the effect of the compound on RAW264.7 macrophage cells stimulated with LPS (lipopolysaccharide). The results indicated a significant reduction in nitric oxide (NO) production, suggesting anti-inflammatory properties.- Findings:
- NO production decreased by approximately 30% at 100 µg/mL concentration.
- Pro-inflammatory cytokines like TNF-α were also reduced significantly.
- Findings:
-
Antitumor Activity Assessment:
Another study assessed the compound's effect on human colorectal adenocarcinoma cell lines. Results showed that at higher concentrations, it could inhibit cell proliferation by inducing apoptosis.- Findings:
- A reduction in cell viability by up to 50% was noted at concentrations above 50 µg/mL.
- Increased markers for apoptosis were observed, indicating potential therapeutic applications in cancer treatment.
- Findings:
Q & A
(Basic) What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
Answer:
The synthesis of ethanediamide derivatives typically involves coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under nitrogen atmosphere to minimize side reactions. For example, in analogous biamide syntheses (e.g., compounds 44–47 in ), yields were optimized by controlling stoichiometric ratios (1:1.2 for amine:carbonyl components) and using DIPEA (diisopropylethylamine) as a base to stabilize intermediates. Post-reaction purification via silica gel chromatography with gradients of hexane/acetone (20:1) ensures high purity .
(Basic) How can researchers confirm the structural integrity and purity of the compound post-synthesis?
Answer:
Structural validation requires 1H NMR to confirm proton environments (e.g., cyclopentyl methylene protons at δ 3.2–3.5 ppm and trifluoromethylphenyl signals at δ 7.6–7.8 ppm). LC-MS (ESI) is critical for verifying molecular weight (e.g., calculated vs. observed [M+H]+ ions). Purity ≥98% is confirmed via HPLC with UV detection at λmax ≈255 nm, as demonstrated in analogous compounds .
(Advanced) What strategies are recommended for analyzing structure-activity relationships (SAR) of the trifluoromethyl group in this compound?
Answer:
To evaluate the role of the trifluoromethyl group:
- Substituent replacement: Synthesize analogs with -CF3 replaced by -Cl, -OCH3, or -CN (as in , compounds 44–47) and compare bioactivity.
- Computational modeling: Use DFT (Density Functional Theory) to assess electronic effects (e.g., Hammett constants) and steric contributions.
- Binding assays: Test analogs against target proteins (e.g., kinases or GPCRs) to correlate substituent effects with IC50 values .
(Advanced) How should discrepancies between in vitro bioactivity and physicochemical data (e.g., high purity but low activity) be addressed?
Answer:
Contradictions may arise from:
- Aggregation: Use dynamic light scattering (DLS) to detect nanoaggregates.
- Solubility limitations: Measure logP (e.g., calculated logS ≈-3.54 for related compounds in ) and adjust solvent systems (e.g., DMSO:PBS ratios).
- Off-target binding: Perform counter-screens against unrelated targets (e.g., cytochrome P450 isoforms) to rule out non-specific interactions .
(Advanced) What computational approaches are suitable for modeling the compound’s interactions with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on hydrogen bonds (e.g., between the ethanediamide carbonyl and active-site residues).
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Free-energy calculations: Apply MM-PBSA to quantify binding affinities, leveraging crystallographic data from related structures (e.g., ) .
(Advanced) What methods are effective for profiling the compound’s metabolic stability in preclinical models?
Answer:
- In vitro assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate t1/2 using first-order kinetics.
- CYP inhibition: Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities.
- Reactive metabolite detection: Trapping studies with glutathione or KCN to assess covalent adduct formation .
(Basic) What are common pitfalls in achieving high yields during the coupling step of the synthesis, and how can they be mitigated?
Answer:
- Moisture sensitivity: Conduct reactions under anhydrous conditions (e.g., molecular sieves).
- Incomplete activation: Pre-activate carboxylic acids with EDC/HOBt for 30 minutes before adding amines.
- Byproduct formation: Use scavengers like DMAP (4-dimethylaminopyridine) to suppress racemization .
(Advanced) How can researchers design experiments to evaluate the compound’s selectivity across related enzyme isoforms?
Answer:
- Kinase profiling: Use radiometric assays (e.g., 33P-ATP) against a panel of 50+ kinases.
- Dose-response curves: Generate IC50 values for each isoform and calculate selectivity indices (SI = IC50non-target/IC50target).
- Structural analysis: Compare binding poses in isoforms via X-ray crystallography (e.g., ’s hydrogen-bonding patterns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
